4-Methoxycyclohexanamine
Overview
Description
4-Methoxycyclohexanamine is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Characterization and Biological Applications
Analytical Profiling in Biological Matrices : 4-Methoxycyclohexanamine has been characterized through various analytical techniques such as gas chromatography, mass spectrometry, and liquid chromatography. These methods are crucial for identifying and quantifying substances like this compound in biological fluids, including blood, urine, and vitreous humor. This plays a significant role in toxicology and forensic science (De Paoli et al., 2013).
Synthesis and Differentiation of Isomers : The synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, including this compound, have been explored. The study highlights the ability to differentiate between positional isomers under various analytical conditions, which is crucial for identifying new psychoactive substances and understanding their pharmacological profiles (Wallach et al., 2016).
Neurochemical and Pharmacological Properties
Antidepressant Biochemical Profile : Compounds structurally related to this compound have shown properties predictive of antidepressant activity. Studies have demonstrated their ability to inhibit monoamine uptake and bind to specific neuroreceptors without significant side effects common in traditional antidepressants (Muth et al., 1986).
Ligand Affinity for NMDA Receptors : Analogs of this compound, such as methoxetamine, have shown high affinity for the NMDA receptor. This understanding of ligand-receptor interactions helps elucidate the mechanisms underlying the psychotomimetic effects of these substances, providing insights into the development of new therapeutic agents (Roth et al., 2013).
Metabolism and Toxicological Detection
Metabolic Pathways in Biological Systems : Studies on the metabolism of phencyclidine-derived designer drugs, including compounds similar to this compound, reveal insights into their metabolic pathways. Understanding these pathways is crucial for developing toxicological detection methods in forensic science (Sauer et al., 2008).
Toxicological Detection in Forensic Cases : The identification and quantification of novel ketamine analogs, including derivatives of this compound, have been applied in forensic toxicology. These methods aid in the investigation of substance abuse cases and contribute to public health and safety (Mestria et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
This compound may interact with various proteins or receptors in the body, but without specific studies, it’s challenging to identify its primary targets .
Mode of Action
Based on its chemical structure, it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Its molecular weight (1292 g/mol) suggests that it might have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have better absorption .
Result of Action
The molecular and cellular effects of 4-Methoxycyclohexanamine’s action are currently unknown due to the lack of specific research on this compound .
Properties
IUPAC Name |
4-methoxycyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMXLAZIFYYECU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347613 | |
Record name | 4-Methoxycyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4342-46-5, 121588-79-2 | |
Record name | 4-Methoxycyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans-4-Methoxycyclohexyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.